Superior Antiproliferative Potency: T-1101 Tosylate vs. INH1
T-1101 tosylate demonstrates a >500-fold improvement in antiproliferative potency compared to the earlier Hec1/Nek2 inhibitor INH1. While INH1 requires micromolar concentrations (GI50 = 10–21 μM) to inhibit breast cancer cell proliferation, T-1101 tosylate achieves equivalent effects in the low nanomolar range (IC50 = 14.8–21.5 nM) across multiple cancer cell lines [1].
| Evidence Dimension | Antiproliferative potency (IC50 / GI50) |
|---|---|
| Target Compound Data | IC50 = 14.8–21.5 nM |
| Comparator Or Baseline | INH1: GI50 = 10–21 μM |
| Quantified Difference | Approximately 500- to 1000-fold more potent |
| Conditions | In vitro cell proliferation assays on breast cancer cell lines; T-1101 data derived from multiple cancer cell lines including Huh-7, MDA-MB-231, BT474, MCF7 |
Why This Matters
This large potency differential directly translates to a lower effective dose and reduced potential for off-target effects in experimental systems.
- [1] Chuang SH, Lee YE, Huang LYL, Chen CK, Lai CL, Lin YH, et al. Discovery of T-1101 tosylate as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy. Eur J Med Chem. 2020;191:112118. View Source
